tert-Butyl 2-bromopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-bromopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromopiperidine-1-carboxylate typically involves the bromination of tert-butyl piperidine-1-carboxylate. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromopiperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to tert-butyl piperidine-1-carboxylate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Lithium aluminum hydride is often used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is tert-butyl piperidine-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a versatile intermediate for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromopiperidine-1-carboxylate primarily involves its role as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules where this compound acts as a key intermediate .
Comparison with Similar Compounds
tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate: Similar in structure but with a different substitution pattern on the piperidine ring.
tert-Butyl 2,4-dioxopiperidine-1-carboxylate: Contains additional carbonyl groups, making it more reactive in certain types of chemical reactions.
Uniqueness: tert-Butyl 2-bromopiperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other piperidine derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and other biologically active compounds .
Properties
Molecular Formula |
C10H18BrNO2 |
---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
tert-butyl 2-bromopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7H2,1-3H3 |
InChI Key |
OYDIBQMWIJGQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1Br |
Origin of Product |
United States |
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